An In-depth Technical Guide to N-(3,4-Dimethylphenyl)acetamide
An In-depth Technical Guide to N-(3,4-Dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4-Dimethylphenyl)acetamide, also known as 3',4'-acetoxylidide, is an organic compound with significance in synthetic organic chemistry and potential applications in medicinal chemistry.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and visual representations of these experimental workflows. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Chemical and Physical Properties
N-(3,4-Dimethylphenyl)acetamide is an aromatic amide featuring a phenyl ring substituted with two methyl groups at the 3 and 4 positions and an acetamide group at the 1 position.[1] This substitution pattern influences its physicochemical properties, such as its solubility and potential biological activity.[1]
General Properties
| Property | Value | Reference |
| CAS Number | 2198-54-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO | [1][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| Synonyms | 3',4'-Acetoxylidide, Acetamide, N-(3,4-dimethylphenyl)-, N-Acetyl-3,4-xylidine, 3',4'-Dimethylacetanilide | [1][2] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 96-98 °C | [4] |
| Boiling Point | 314.5 °C at 760 mmHg | [5] |
| Flash Point | 183.6 °C | [5] |
| Density | 1.052 g/cm³ | [5] |
| Vapor Pressure | 0.000465 mmHg at 25 °C | [4][5] |
| Appearance | Solid, Crystals | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4] Limited solubility in water.[1] |
Structural and Spectroscopic Data
The molecular structure of N-(3,4-Dimethylphenyl)acetamide has been determined by X-ray crystallography. The conformation of the N-H bond is syn to the 3-methyl substituent on the aromatic ring.[1] The molecules are linked into infinite chains through N—H⋯O hydrogen bonding.[1]
| Crystal Data | |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.749 (1) Å |
| b | 14.281 (2) Å |
| c | 15.005 (2) Å |
| α | 85.33 (1)° |
| β | 79.81 (1)° |
| γ | 87.58 (1)° |
| Volume | 1418.1 (3) ų |
| Z | 6 |
| Crystal data obtained at T = 299(2) K with Cu Kα radiation.[1] |
| Spectroscopic Data | |
| IR Spectrum | Available |
| Mass Spectrum (EI) | Available |
| ¹H NMR | Data available in literature |
| ¹³C NMR | Data available in literature |
Computational Data
| Property | Value | Reference |
| XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and characterization of N-(3,4-Dimethylphenyl)acetamide.
Synthesis: N-Acetylation of 3,4-Dimethylaniline
A common method for the synthesis of N-(3,4-Dimethylphenyl)acetamide is the N-acetylation of 3,4-dimethylaniline using acetic anhydride.
Materials:
-
3,4-Dimethylaniline
-
Acetic anhydride
-
Suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylaniline in a minimal amount of a suitable solvent.
-
Slowly add a slight molar excess of acetic anhydride to the stirred solution. The reaction can be exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Continue stirring the reaction mixture at room temperature for a period of 30 minutes to a few hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by pouring it into cold water to precipitate the product.
-
The solid product is then collected by vacuum filtration and washed with cold water to remove unreacted starting materials and acetic acid.
Purification: Recrystallization
The crude N-(3,4-Dimethylphenyl)acetamide can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude N-(3,4-Dimethylphenyl)acetamide
-
Suitable solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask, hot plate, Büchner funnel, vacuum filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or by air drying to a constant weight. Single crystals suitable for X-ray diffraction can be obtained from an ethanolic solution.[1]
Characterization
The identity and purity of the synthesized N-(3,4-Dimethylphenyl)acetamide can be confirmed through various analytical techniques.
2.3.1. Melting Point Determination The melting point of the purified compound can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.
2.3.2. Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: An IR spectrum can be recorded to identify the characteristic functional groups, such as the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.
2.3.3. X-ray Crystallography For a definitive structural elucidation, single crystal X-ray diffraction can be performed on suitable crystals grown from a solution (e.g., ethanol).[1] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.[1]
Biological Activity
While N-(3,4-Dimethylphenyl)acetamide is of interest in medicinal chemistry, there is currently a lack of extensive publicly available data on its specific biological activities and mechanisms of action. Research on structurally related acetamide derivatives has shown a wide range of biological effects, including analgesic, anti-inflammatory, antioxidant, and anti-cancer properties. However, these activities cannot be directly extrapolated to N-(3,4-Dimethylphenyl)acetamide without specific experimental validation. Further investigation is required to elucidate the pharmacological profile of this compound.
Safety Information
As with many organic compounds, N-(3,4-Dimethylphenyl)acetamide should be handled with appropriate safety precautions.[1] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has summarized the core basic properties of N-(3,4-Dimethylphenyl)acetamide, presenting quantitative data in a structured format. Detailed experimental protocols for its synthesis, purification, and characterization have been provided, accompanied by visual workflows to aid in their execution. While the specific biological profile of this compound remains to be fully explored, this guide provides a solid foundation of its chemical and physical characteristics for researchers and scientists in the field of drug development and chemical synthesis.


